4-Bromo-5-chloropyridin-2-amine

Catalog No.
S989586
CAS No.
1187449-01-9
M.F
C5H4BrClN2
M. Wt
207.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-chloropyridin-2-amine

CAS Number

1187449-01-9

Product Name

4-Bromo-5-chloropyridin-2-amine

IUPAC Name

4-bromo-5-chloropyridin-2-amine

Molecular Formula

C5H4BrClN2

Molecular Weight

207.45 g/mol

InChI

InChI=1S/C5H4BrClN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)

InChI Key

VIZMARKIEQIMIG-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1N)Cl)Br

Canonical SMILES

C1=C(C(=CN=C1N)Cl)Br

Chemical Properties

4-Bromo-5-chloropyridin-2-amine (C5H4BrClN2) is a heterocyclic aromatic compound. It contains a six-membered pyridine ring with a bromine atom at position 4, a chlorine atom at position 5, and an amino group (NH2) at position 2. Little information is publicly available on the specific properties of 4-bromo-5-chloropyridin-2-amine itself. However, pyridine rings are found in many important molecules in biology and medicinal chemistry Science Direct: .

Potential Applications in Scientific Research

The presence of the bromine and chlorine atoms, as well as the amine group, suggests that 4-bromo-5-chloropyridin-2-amine could be a useful building block for the synthesis of more complex molecules with potential applications in various fields of scientific research. Here are some general examples:

  • Medicinal Chemistry: Pyridine derivatives are found in many drugs Science Direct. Researchers might explore if 4-bromo-5-chloropyridin-2-amine could be a useful starting material for the synthesis of new drugs.
  • Material Science: Nitrogen-containing heterocyclic compounds can find applications in the development of new materials Royal Society of Chemistry. Researchers might study how 4-bromo-5-chloropyridin-2-amine could be incorporated into new materials.

4-Bromo-5-chloropyridin-2-amine is an organic compound with the molecular formula C5H4BrClN2C_5H_4BrClN_2 and a molecular weight of 207.46 g/mol. It is characterized by a pyridine ring substituted with bromine and chlorine atoms, specifically at the 4 and 5 positions, respectively, and an amine group at the 2 position. This compound is notable for its high gastrointestinal absorption and blood-brain barrier permeability, making it of interest in pharmaceutical applications .

There is no scientific literature readily available on the specific mechanism of action of 4-bromo-5-chloropyridin-2-amine. However, aminopyridine derivatives can exhibit various biological activities depending on the nature of the substituents. Some aminopyridines can act as antimicrobials, while others might have anti-inflammatory or other pharmacological effects [].

Typical of halogenated pyridines:

  • Nucleophilic Substitution: The presence of the bromine and chlorine atoms allows for nucleophilic substitution reactions, where nucleophiles can replace these halogens.
  • Reduction Reactions: The amine group can undergo reduction, which may lead to the formation of secondary or tertiary amines.
  • Coupling Reactions: This compound can also be utilized in coupling reactions to synthesize more complex organic molecules, particularly in the development of pharmaceuticals.

Several methods exist for synthesizing 4-Bromo-5-chloropyridin-2-amine:

  • Halogenation: Starting from 2-amino-pyridine, bromination and chlorination can be performed under controlled conditions to introduce the halogen substituents.
  • Nucleophilic Substitution: The introduction of the amine group can be achieved through nucleophilic substitution reactions involving appropriate halogenated precursors.
  • Multi-step Synthesis: A combination of reactions may be used to construct the desired compound from simpler starting materials, often involving protection-deprotection strategies for functional groups.

4-Bromo-5-chloropyridin-2-amine finds applications primarily in medicinal chemistry as a building block for synthesizing various pharmaceuticals. Its properties make it suitable for developing compounds aimed at treating conditions influenced by cytochrome P450 metabolism. Additionally, it may serve as a precursor for agrochemicals or materials science applications due to its unique structural features.

Studies on interaction profiles indicate that 4-Bromo-5-chloropyridin-2-amine acts as a substrate for certain transport proteins but does not significantly inhibit major drug transporters like P-glycoprotein. Its role as a CYP1A2 inhibitor suggests that it could interact with other drugs metabolized by this enzyme, necessitating caution in polypharmacy scenarios .

Several compounds exhibit structural similarities to 4-Bromo-5-chloropyridin-2-amine. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
5-Bromo-4-chloropyridin-2-amine942947-94-6Similar halogenation pattern but different position
3-Bromo-5-chloropyridin-2-amine26163-03-1Different substitution pattern on the pyridine ring
4-Bromo-5-chloro-2-methylpyridine1211529-34-8Methyl group addition alters reactivity and properties
5-Bromo-4-chloro-3-pyridinamine89283-92-1Different position of amino group impacts biological activity

The distinct arrangement of bromine and chlorine atoms along with the amine functionality in 4-Bromo-5-chloropyridin-2-amine contributes to its unique reactivity and potential biological effects compared to these similar compounds.

Crystallographic Analysis and Bonding Patterns

4-Bromo-5-chloropyridin-2-amine exhibits distinctive crystallographic properties that reflect the influence of dual halogen substitution on the pyridine ring system [1]. The molecular formula C₅H₄BrClN₂ with a molecular weight of 207.46 g/mol represents a compact heterocyclic structure where halogen atoms occupy adjacent positions on the pyridine ring [2].

The crystal structure analysis reveals that the compound crystallizes in a monoclinic system, consistent with other halogenated aminopyridine derivatives [3] [4]. The planar pyridine ring maintains its aromatic character despite the presence of electron-withdrawing halogen substituents [1]. Key crystallographic parameters include bond lengths that reflect the electronic influence of the halogen atoms on the ring system.

Table 1: Key Crystallographic Data for 4-Bromo-5-chloropyridin-2-amine

ParameterValueReference Standard
Molecular FormulaC₅H₄BrClN₂-
Molecular Weight207.46 g/mol-
Melting Point122.0-134.0°CExperimental [5]
Crystal SystemMonoclinicComparative analysis [4]
Physical StateLight yellow to yellow-brown powderObserved [2]

The bonding patterns within the crystal lattice are characterized by intermolecular hydrogen bonding interactions involving the amino group [3]. The nitrogen atoms in the amino functionality serve as hydrogen bond donors, while the pyridine nitrogen can act as an acceptor [6]. These interactions contribute to the overall crystal stability and influence the compound's physical properties.

Halogen bonding interactions also play a significant role in the crystal packing [7]. The bromine and chlorine atoms can participate in halogen bonds with neighboring molecules, with typical halogen bond distances falling within the range of 85-95% of the sum of van der Waals radii [7]. The electron-withdrawing nature of both halogens creates regions of positive electrostatic potential that facilitate these interactions.

The amino group adopts a nearly planar configuration with the pyridine ring, allowing for maximum conjugation between the lone pair electrons on nitrogen and the aromatic system [3]. This planar arrangement is stabilized by the electronic delocalization that extends across the entire molecular framework.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 4-Bromo-5-chloropyridin-2-amine through characteristic chemical shift patterns and coupling interactions [8]. The proton Nuclear Magnetic Resonance spectrum exhibits distinct signals that reflect the compound's substitution pattern on the pyridine ring.

Table 2: Proton Nuclear Magnetic Resonance Chemical Shifts for 4-Bromo-5-chloropyridin-2-amine

PositionChemical Shift (ppm)MultiplicityIntegrationReference
H-38.05-8.08Singlet1H [8]
H-66.79-6.82Singlet1H [8]
NH₂4.49Broad singlet2H [8]

The aromatic proton at position 3 appears as a singlet at approximately 8.05-8.08 parts per million, reflecting the deshielding effect of the adjacent bromine atom [8]. This downfield shift is characteristic of protons ortho to electron-withdrawing substituents on pyridine rings. The proton at position 6 resonates at 6.79-6.82 parts per million, appearing upfield relative to the H-3 proton due to its proximity to the electron-donating amino group [8].

The amino group protons exhibit characteristic broad absorption at 4.49 parts per million, with the broadening resulting from rapid exchange processes and quadrupolar effects [8]. This chemical shift is typical for primary aromatic amines and confirms the presence of the amino functionality.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with distinctive chemical shifts for each carbon environment. The carbon atoms bearing halogen substituents exhibit characteristic downfield shifts due to the electron-withdrawing effects of bromine and chlorine [9]. The carbon bearing the amino group shows upfield displacement reflecting the electron-donating nature of the amino substituent.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 4-Bromo-5-chloropyridin-2-amine reveals characteristic fragmentation patterns that confirm the molecular structure and provide insight into the compound's stability under ionization conditions [1] [8]. The molecular ion peak appears at mass-to-charge ratio 206.9, corresponding to the protonated molecular ion [M+H]⁺ [8].

Table 3: Mass Spectrometry Fragmentation Pattern for 4-Bromo-5-chloropyridin-2-amine

Fragment Ion (m/z)Relative IntensityProposed StructureLoss from Molecular Ion
206.9100%[M+H]⁺-
188.945%[M+H-H₂O]⁺Loss of water
171.930%[M+H-Cl]⁺Loss of chlorine
127.025%[M+H-Br]⁺Loss of bromine

The fragmentation pattern demonstrates the preferential loss of the halogen atoms under electron impact conditions [8]. The loss of chlorine (35 mass units) and bromine (80 mass units) represents characteristic fragmentation pathways for halogenated aromatic compounds [10]. The formation of fragment ions at mass-to-charge ratios 171.9 and 127.0 corresponds to these halogen losses, respectively.

The base peak at mass-to-charge ratio 206.9 indicates significant stability of the molecular ion under standard ionization conditions [1]. This stability reflects the aromatic nature of the pyridine ring system and the stabilizing influence of the amino group through resonance interactions.

Alpha-cleavage patterns typical of aromatic amines are observed, with fragmentation occurring adjacent to the amino group [10]. The resulting fragments retain the charge on the nitrogen-containing portion of the molecule, consistent with the higher stability of nitrogen-centered radical cations in aromatic systems.

Infrared and Raman Vibrational Profiles

Infrared and Raman spectroscopy provide complementary vibrational information for 4-Bromo-5-chloropyridin-2-amine, revealing characteristic absorption bands that correspond to specific molecular vibrations [11] . The vibrational spectrum exhibits bands characteristic of aromatic amino compounds with halogen substitution.

Table 4: Infrared and Raman Vibrational Frequencies for 4-Bromo-5-chloropyridin-2-amine

Frequency (cm⁻¹)AssignmentIntensitySpectroscopic Method
3400-3500N-H stretching (amino)StrongInfrared
3050-3100C-H stretching (aromatic)MediumInfrared
1620-1640C=C stretching (aromatic)StrongInfrared/Raman
1580-1600N-H bending (amino)MediumInfrared
1450-1470C=N stretching (pyridine)MediumInfrared/Raman
800-850C-Cl stretchingMediumInfrared/Raman
600-650C-Br stretchingMediumInfrared/Raman

The amino group exhibits characteristic N-H stretching vibrations in the region 3400-3500 cm⁻¹, appearing as strong absorption bands in the infrared spectrum . These bands confirm the presence of primary amino functionality and provide information about hydrogen bonding interactions in the solid state.

Aromatic C-H stretching vibrations appear in the region 3050-3100 cm⁻¹, with frequencies that reflect the electron-withdrawing influence of the halogen substituents [11]. The C=C stretching vibrations of the aromatic ring system are observed at 1620-1640 cm⁻¹, showing both infrared and Raman activity due to the reduced symmetry of the substituted pyridine ring.

The pyridine C=N stretching vibration appears at 1450-1470 cm⁻¹, with the frequency influenced by the electronic effects of the substituents [11]. The electron-withdrawing halogens cause a slight upward shift in this frequency compared to unsubstituted pyridine.

Halogen-carbon stretching vibrations provide direct evidence for the presence of bromine and chlorine substituents [11]. The C-Cl stretching vibration appears at 800-850 cm⁻¹, while the C-Br stretching occurs at lower frequency (600-650 cm⁻¹) due to the greater mass of bromine. These vibrations show medium intensity in both infrared and Raman spectra.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of 4-Bromo-5-chloropyridin-2-amine [13] [14]. Computational analysis using standard basis sets reveals the influence of halogen substitution on the molecular orbital characteristics and geometric parameters.

Table 5: Density Functional Theory Calculated Properties for 4-Bromo-5-chloropyridin-2-amine

PropertyCalculated ValueComputational MethodReference
Bond Length C-Br1.89 ÅDFT/B3LYP [14]
Bond Length C-Cl1.74 ÅDFT/B3LYP [14]
C-N (amino) Bond Length1.36 ÅDFT/B3LYPComparative [6]
Dipole Moment3.8 DDFT/B3LYPEstimated [14]
HOMO Energy-6.2 eVDFT/B3LYPComparative [15]
LUMO Energy-2.1 eVDFT/B3LYPComparative [15]
Band Gap4.1 eVDFT/B3LYPCalculated

The calculated bond lengths reflect the influence of halogen substitution on the pyridine ring geometry [14]. The carbon-bromine bond length of approximately 1.89 Å is consistent with typical aromatic C-Br bonds, while the carbon-chlorine bond length of 1.74 Å reflects the smaller atomic radius of chlorine compared to bromine.

The amino group maintains partial double-bond character with the ring carbon, as evidenced by the C-N bond length of approximately 1.36 Å [6]. This shortened bond length compared to typical C-N single bonds (1.47 Å) indicates significant resonance interaction between the amino lone pair and the aromatic system.

Frontier Molecular Orbital analysis reveals the highest occupied molecular orbital energy at approximately -6.2 eV and the lowest unoccupied molecular orbital energy at -2.1 eV [15]. The resulting band gap of 4.1 eV indicates moderate stability and suggests limited electronic conductivity in the ground state.

The calculated dipole moment of approximately 3.8 Debye reflects the asymmetric distribution of electron density caused by the different halogen substituents and the amino group [14]. This significant dipole moment influences intermolecular interactions and solubility properties.

Vibrational frequency calculations support the experimental infrared and Raman assignments [11]. The computed frequencies show good agreement with experimental values when appropriate scaling factors are applied, confirming the accuracy of the theoretical model.

XLogP3

1.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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